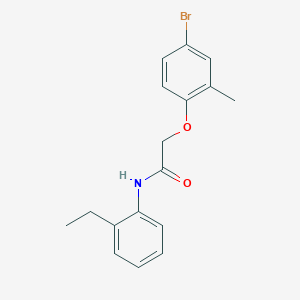![molecular formula C17H20N2O4S B5837766 N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a sulfonamide-based compound that has been synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide involves its ability to inhibit the activity of specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by regulating the expression of genes involved in these processes. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines by regulating the activity of specific transcription factors. In addition, this compound has been shown to have neuroprotective effects by regulating the expression of genes involved in neuronal survival and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has several advantages for lab experiments, including its high purity, stability, and specificity for specific enzymes and proteins. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. These limitations need to be considered when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its toxicity profile. In addition, further research is needed to optimize the synthesis of this compound and to develop new analogs with improved properties. Overall, the potential of this compound for therapeutic applications makes it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide involves several steps, including the reaction of 2-methoxy-4-nitrophenylsulfonamide with 3-methylphenylamine to form 2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}aniline. This intermediate product is then reacted with propanoyl chloride to form this compound. The final product is obtained through purification and isolation steps. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-methoxy-4-[(3-methylphenyl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-17(20)18-15-9-8-14(11-16(15)23-3)24(21,22)19-13-7-5-6-12(2)10-13/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRMEHBJJUQCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5837685.png)
![4-chloro-1-ethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5837691.png)
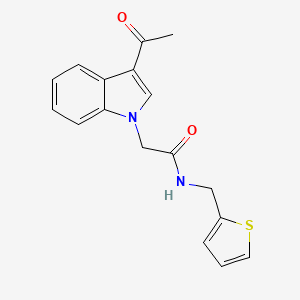
![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)
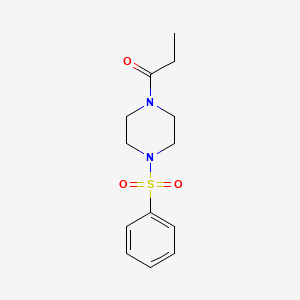
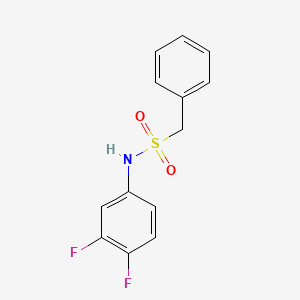
![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
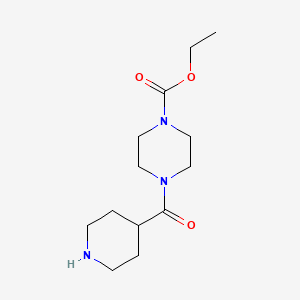
![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)
